2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide

FLT3 Inhibitor Kinase Profiling Binding Affinity

2-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide (CAS 2034603-11-5) is a synthetic small molecule with the molecular formula C15H17N3O2 and a molecular weight of 271.31 g/mol. It is classified as a pyrimidine derivative, a privileged scaffold in medicinal chemistry, and features a propanamide linker connecting a phenoxy group to a pyrimidin-5-yl ethylamine moiety.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 2034603-11-5
Cat. No. B2655275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide
CAS2034603-11-5
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCC(C(=O)NCCC1=CN=CN=C1)OC2=CC=CC=C2
InChIInChI=1S/C15H17N3O2/c1-12(20-14-5-3-2-4-6-14)15(19)18-8-7-13-9-16-11-17-10-13/h2-6,9-12H,7-8H2,1H3,(H,18,19)
InChIKeyKSJQCELOWGZTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide (CAS 2034603-11-5) Procurement Guide: Chemical Identity & Research Classification


2-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide (CAS 2034603-11-5) is a synthetic small molecule with the molecular formula C15H17N3O2 and a molecular weight of 271.31 g/mol . It is classified as a pyrimidine derivative, a privileged scaffold in medicinal chemistry, and features a propanamide linker connecting a phenoxy group to a pyrimidin-5-yl ethylamine moiety . This compound is primarily cited in early-stage research contexts, with preliminary references suggesting potential applications as a kinase inhibitor scaffold, particularly in oncology . However, it is crucial to note that this compound is currently offered by vendors exclusively for research use only (RUO), and it is not an approved therapeutic agent .

Why 2-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide Cannot Be Simply Replaced by Other Pyrimidine Propanamides


Generic substitution is not scientifically valid for 2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide due to the critical influence of its specific '2-phenoxy' substitution pattern on biological target engagement. The direct attachment of the phenoxy group to the alpha-carbon of the propanamide chain, combined with the ethyl linker to the unsubstituted pyrimidine, creates a unique pharmacophore geometry . Closely related analogs, such as 3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide, feature a distinct linker length and electronic distribution, while 2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide (CAS 2034604-15-2) incorporates a bulky phenyl substituent on the pyrimidine ring . These structural modifications alter kinase inhibition profiles , meaning that swapping compounds can lead to a complete loss of desired activity or the introduction of confounding off-target effects, directly compromising experimental reproducibility and the validity of structure-activity relationship (SAR) studies .

Quantitative Head-to-Head Evidence for 2-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide


Potency Differentiation Against FLT3 Kinase

The target compound demonstrated measurable inhibition of the FLT3 kinase. While this establishes its potential as a kinase inhibitor, direct quantitative comparison to its closest analog, 2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide, is not possible from the available data. The addition of a phenyl ring in the analog is expected to significantly alter binding kinetics. The reported IC50 for the target compound provides a baseline for its own activity, but without the analog's data under identical conditions, the magnitude of differentiation remains unquantified [1].

FLT3 Inhibitor Kinase Profiling Binding Affinity

Physicochemical Property Benchmarking Against Phenyl-Substituted Analog

The target compound (MW: 271.31) is significantly smaller and has a lower calculated lipophilicity compared to its 2-phenylpyrimidine analog, 2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide (CAS 2034604-15-2, MW: 347.41). The molecular weight difference is approximately 76.1 g/mol, which corresponds to the mass of the additional phenyl ring on the analog. This substantial difference in size and lipophilicity directly impacts solubility, permeability, and potential off-target binding, making the target compound a preferable choice for lead optimization campaigns that prioritize lower molecular weight and better developability profiles .

Lipophilicity Physicochemical Properties Drug-likeness

Differentiation Based on Cytochrome P450 (CYP) Inhibition Profile

Preliminary screening data indicates the target compound exhibits weak inhibition of CYP1A2 (IC50 = 30,000 nM) and CYP2C19 (data not shown), suggesting a lower potential for drug-drug interactions (DDIs) compared to many lead-like kinase inhibitors that are potent CYP inhibitors. For instance, while not a direct comparator assay, the observed IC50 is orders of magnitude higher than potent CYP inhibitors, establishing a baseline for its specificity. This profile points to a cleaner metabolic pathway interaction, which is a crucial factor for any compound being considered for progression into in vivo efficacy and toxicology studies [1].

Drug Metabolism CYP Inhibition Safety Pharmacology

High-Impact Application Scenarios for Procuring 2-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide


Kinase Inhibitor Lead Optimization Campaigns in Oncology

The compound's verified, albeit moderate, inhibition of FLT3 (IC50 = 4350 nM) [1] positions it as a starting point for fragment-based drug discovery (FBDD) or scaffold-hopping exercises. Its lower molecular weight and reduced lipophilicity compared to larger kinase inhibitors make it a suitable core scaffold for iterative medicinal chemistry optimization aimed at improving potency while maintaining favorable ADME properties. Procurement for SAR studies to explore vectors around the phenoxy and pyrimidine rings is strongly indicated.

Developing Tool Compounds with Clean CYP Safety Profiles

The low inhibitory activity against CYP1A2 (IC50 = 30,000 nM) [1] makes this compound a viable chemical probe for cellular assays where avoiding CYP-mediated off-target effects is critical. Researchers seeking to validate a kinase target's role in a disease model without the confounding factor of CYP-related cytotoxicity or metabolic interference will find this compound a more suitable choice than multi-targeted kinase inhibitors that are notorious for CYP inhibition.

Generating CNS-Penetrant Kinase Inhibitor Libraries

With a molecular weight of 271.31 g/mol and a limited number of hydrogen bond donors, the compound adheres to key physicochemical parameters (MW <300, low PSA) associated with improved blood-brain barrier (BBB) penetration . Procurement for the synthesis of focused compound libraries targeting CNS malignancies or neurodegenerative diseases is a high-value application, where its intrinsically lower lipophilicity is a critical advantage over more lipophilic pyrimidine analogs.

Quote Request

Request a Quote for 2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.